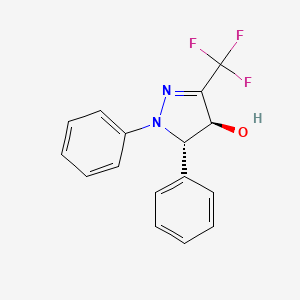![molecular formula C22H47O3PSn B12604171 Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate CAS No. 650612-87-6](/img/structure/B12604171.png)
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a hexenyl chain, which is further substituted with a tributylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate typically involves the reaction of a hexenyl phosphonate precursor with a tributylstannyl reagent. One common method is the hydrophosphorylation of hex-1-yne with diethyl phosphite in the presence of a catalyst, followed by stannylation using tributyltin hydride under radical conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and reagents is crucial to ensure the scalability and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: The stannyl group can be reduced to form the corresponding hydrocarbon.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Hexenyl phosphonate.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of organometallic compounds and polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate involves its interaction with molecular targets through its phosphonate and stannyl groups. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The stannyl group can participate in radical reactions, facilitating the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [1-(phenylselanyl)hex-1-en-1-yl]phosphonate
- Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate
- Diethyl (2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzyl) phosphate
Uniqueness
Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and stability compared to other similar phosphonates. This makes it particularly valuable in applications requiring specific reactivity patterns and stability under various conditions .
Propriétés
Numéro CAS |
650612-87-6 |
|---|---|
Formule moléculaire |
C22H47O3PSn |
Poids moléculaire |
509.3 g/mol |
Nom IUPAC |
tributyl(1-diethoxyphosphorylhex-1-enyl)stannane |
InChI |
InChI=1S/C10H20O3P.3C4H9.Sn/c1-4-7-8-9-10-14(11,12-5-2)13-6-3;3*1-3-4-2;/h9H,4-8H2,1-3H3;3*1,3-4H2,2H3; |
Clé InChI |
QJKURZPLDUVNCJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C(P(=O)(OCC)OCC)[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


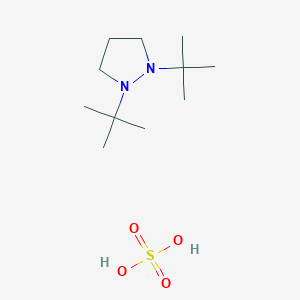
![2,6-Diamino-5-[5-(1,3-oxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one](/img/structure/B12604098.png)
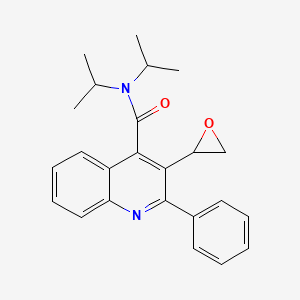
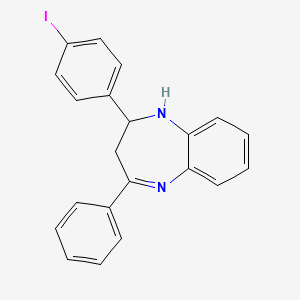
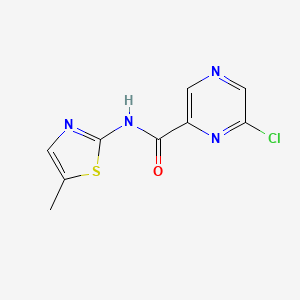
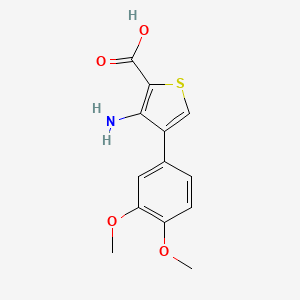
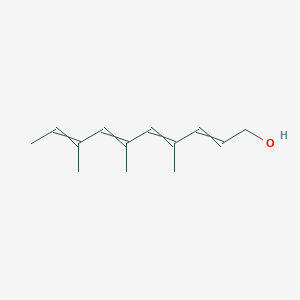
![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)

![S-{3,5-Dichloro-6-[(diethoxyphosphoryl)oxy]pyridin-2-yl}-L-cysteine](/img/structure/B12604139.png)

![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)
